Thieno[2,3-b]pyridine-2-carbaldehyde
Overview
Description
Thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-2-carbaldehyde is a member of the thieno[2,3-b]pyridine family of compounds . These compounds have been found to target phosphoinositide-specific phospholipase C (pi-PLC) enzymes . The pi-PLC enzymes are considered promising anticancer targets due to their role in cell motility, which is crucial for the invasion and dissemination of tumor cells .
Mode of Action
It is believed to inhibit the activity of pi-plc enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell motility and potentially preventing the spread of cancer cells .
Biochemical Pathways
This compound, through its action on pi-PLC enzymes, affects the phosphoinositide signaling pathway . This pathway plays a key role in various cellular functions, including cell growth and differentiation. By inhibiting pi-PLC, this compound can disrupt these processes, potentially leading to the inhibition of tumor growth and spread .
Pharmacokinetics
It is known that the compound’s solubility can be improved using cyclodextrin, a common method for enhancing the bioavailability of drugs . This suggests that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties when administered with cyclodextrin .
Result of Action
The primary result of this compound’s action is the inhibition of cell motility, which is crucial for the invasion and dissemination of tumor cells . This can lead to the inhibition of tumor growth and spread . Additionally, this compound has been found to have antitumor activity on numerous tumor cell lines .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . Additionally, this compound can modulate multidrug resistance proteins, thereby enhancing the efficacy of chemotherapeutic agents . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits Pim-1 kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell survival signaling pathways, promoting apoptosis in cancer cells. Additionally, the compound can activate transcription factors that regulate the expression of pro-apoptotic genes, further enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes, which may reduce its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . This transport mechanism affects the localization and accumulation of this compound, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack formylation, which introduces the formyl group into the heterocyclic ring. This reaction often uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes the formation of the thiophene ring, followed by the construction of the pyridine ring and subsequent formylation to introduce the aldehyde group .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products:
Oxidation: Thieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: Thieno[2,3-b]pyridine-2-methanol.
Substitution: Depending on the nucleophile, various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its applications in organic electronics and medicinal chemistry.
Thiophene derivatives: A broader class of compounds with diverse biological activities.
Uniqueness: Thieno[2,3-b]pyridine-2-carbaldehyde stands out due to its specific structural features that confer unique reactivity and biological activity. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQKYOLRLVMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302647 | |
Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53174-98-4 | |
Record name | 53174-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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